(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid
CAS No.: 122532-80-3
Cat. No.: VC21540150
Molecular Formula: C17H25N3O5
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 122532-80-3 |
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Molecular Formula | C17H25N3O5 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)9-5-7-11-19-14(21)12-8-4-6-10-18-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1 |
Standard InChI Key | WDBMDLPFTOIHQM-ZDUSSCGKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C1=CC=CC=N1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CC=CC=N1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CC=CC=N1)C(=O)O |
Potential Applications
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Peptide Synthesis: The Boc-protected lysine derivative is commonly used in solid-phase peptide synthesis (SPPS). The Boc group protects the amine functionality during reactions and can be removed under acidic conditions.
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Biological Research: The pyridine moiety may allow this compound to interact with biological targets, such as enzymes or receptors, potentially serving as a precursor for bioactive molecules.
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Drug Development: This compound could be a building block in the synthesis of pharmaceuticals, especially those involving lysine derivatives or pyridine-containing frameworks.
Synthesis Pathways
The synthesis of this compound typically involves:
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Protection of the lysine amino group with a Boc group.
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Coupling of the lysine side chain with pyridine-2-carbonyl chloride or a similar reagent under basic conditions.
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Purification using chromatography or recrystallization.
Reaction Scheme
\text{Lysine} + \text{Boc$$_2$$O} \xrightarrow{\text{Base}} \text{Boc-Lysine} \xrightarrow{\text{Pyridine-2-carbonyl chloride}} \text{Target Compound}
Biophysical Characteristics
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Solubility: Likely soluble in polar solvents like water, methanol, or DMSO due to the presence of carboxylic acid and pyridine groups.
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Stability: Stable under neutral and slightly basic conditions but sensitive to strong acids (removal of Boc group).
Comparison with Related Compounds
Property | Target Compound | Related Lysine Derivatives |
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Protecting Group | Boc | Fmoc, Z |
Functional Modification | Pyridine-2-carbonyl | Methylation, acetylation |
Applications | Peptide synthesis, drug development | Similar uses in biochemistry and medicinal chemistry |
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